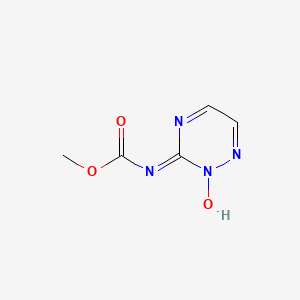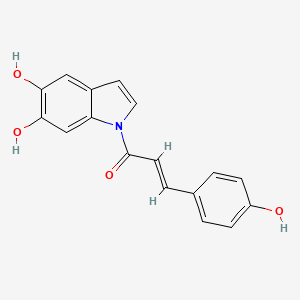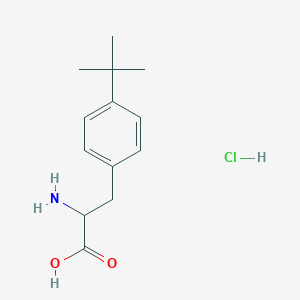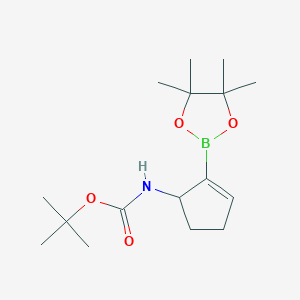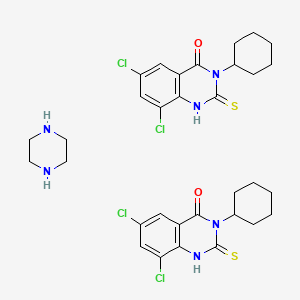
6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, substituted with chlorine atoms at positions 6 and 8, a cyclohexyl group at position 3, and a sulfanylidene group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the amination and annulation of benzamides and amidines.
Introduction of Substituents: The chlorine atoms at positions 6 and 8 can be introduced through halogenation reactions using appropriate chlorinating agents.
Attachment of Cyclohexyl and Sulfanylidene Groups: The cyclohexyl group can be introduced via alkylation reactions, while the sulfanylidene group can be added through thiolation reactions.
Incorporation of Piperazine: The piperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine involves its interaction with specific molecular targets. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Disrupting Cellular Processes: Interfering with key cellular processes, such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-dibromo-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one
- 6,8-dichloro-3-cyclohexyl-2-sulfanylquinazolin-4(3H)-one
Uniqueness
6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine is unique due to the presence of both the sulfanylidene group and the piperazine moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
75129-84-9 |
|---|---|
Formule moléculaire |
C32H38Cl4N6O2S2 |
Poids moléculaire |
744.6 g/mol |
Nom IUPAC |
6,8-dichloro-3-cyclohexyl-2-sulfanylidene-1H-quinazolin-4-one;piperazine |
InChI |
InChI=1S/2C14H14Cl2N2OS.C4H10N2/c2*15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9;1-2-6-4-3-5-1/h2*6-7,9H,1-5H2,(H,17,20);5-6H,1-4H2 |
Clé InChI |
JYDULHITOUZPOA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S.C1CCC(CC1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S.C1CNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



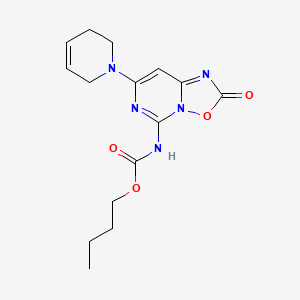
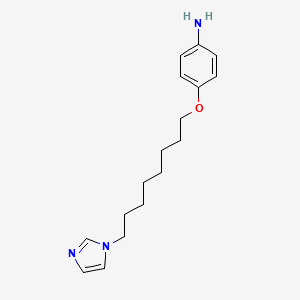
![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12933339.png)
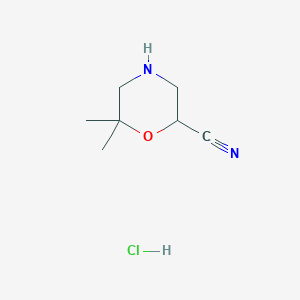
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)

